BenchChemオンラインストアへようこそ!

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Suzuki-Miyaura coupling C–C bond formation Building block diversification

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1339515-32-0) is a heterocyclic building block belonging to the phenyl-1,2,4-oxadiazole class, with molecular formula C₁₁H₁₀ClN₃O and molecular weight 235.67 g/mol. The compound features three pharmacologically relevant structural elements: a 1,2,4-oxadiazole ring (a recognized bioisostere for ester and carboxamide functionalities ), a cyclopropyl substituent at the oxadiazole 3-position (imparting conformational constraint and metabolic stability advantages ), and a chlorine atom at the aniline 2-position (serving as a synthetic handle for cross-coupling chemistry and modulating lipophilicity).

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 1339515-32-0
Cat. No. B1427177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
CAS1339515-32-0
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl
InChIInChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
InChIKeyHDPJGXXWWLECCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1339515-32-0): Structural and Physicochemical Baseline for Procurement Decisions


2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1339515-32-0) is a heterocyclic building block belonging to the phenyl-1,2,4-oxadiazole class, with molecular formula C₁₁H₁₀ClN₃O and molecular weight 235.67 g/mol . The compound features three pharmacologically relevant structural elements: a 1,2,4-oxadiazole ring (a recognized bioisostere for ester and carboxamide functionalities [1]), a cyclopropyl substituent at the oxadiazole 3-position (imparting conformational constraint and metabolic stability advantages [2]), and a chlorine atom at the aniline 2-position (serving as a synthetic handle for cross-coupling chemistry and modulating lipophilicity). It is supplied as a research chemical with typical purity ≥95% by multiple vendors including Enamine (Cat. EN300-130004), Leyan (Cat. 1303675), and Biosynth/CymitQuimica .

Why 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Cannot Be Interchanged with Generic Oxadiazole-Aniline Building Blocks


Interchanging 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline with its closest analogs—whether the des-chloro variant (CAS 1036585-88-2, MW 201.22), the des-cyclopropyl analog (CAS 1703808-94-9, MW 195.61), or the positional isomer 5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-95-2)—introduces three categories of risk that propagate through downstream SAR: (i) altered lipophilicity and permeability due to the chlorine atom (estimated ΔlogP ≈ +0.6–0.8 versus the des-chloro analog ); (ii) loss of the chlorine-mediated synthetic diversification vector (Suzuki-Miyaura and Buchwald-Hartwig cross-coupling at the C2 position [1]); and (iii) conformational and metabolic stability divergence driven by the cyclopropyl-1,2,4-oxadiazole pharmacophore. The Boström et al. (2012) matched-pair analysis across the AstraZeneca collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, with significant downstream consequences for metabolic stability, hERG inhibition, and aqueous solubility [2]. These differences are intrinsic to the regioisomeric form and cannot be compensated for by trivial analog substitution.

Quantitative Differentiation Evidence for 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Versus Closest Analogs


Chlorine Substituent at C2 Enables Palladium-Catalyzed Cross-Coupling Diversification Not Possible with Des-Chloro Analogs

The chlorine atom at the aniline 2-position of 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline provides an aryl chloride handle for palladium-catalyzed cross-coupling reactions. In contrast, the des-chloro analog 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036585-88-2) lacks this synthetic diversification point. RuPhos Pd G4 has been validated as an efficient catalyst for Suzuki-Miyaura coupling specifically on 1,2,4-oxadiazole substrates, achieving high yields with broad substrate scope [1]. Aryl chlorides on aniline rings are established substrates for room-temperature amination and Suzuki coupling using phosphanyl-substituted biphenyl ligands [2]. This enables late-stage diversification of the building block into biaryl and N-arylated products without requiring pre-functionalization.

Suzuki-Miyaura coupling C–C bond formation Building block diversification

Cyclopropyl Substituent Imparts Conformational Constraint and Metabolic Stability Relative to Unsubstituted or Alkyl-Substituted 1,2,4-Oxadiazole Analogs

The cyclopropyl group at the oxadiazole 3-position of the target compound provides conformational restriction and enhanced metabolic stability compared to analogs bearing simple alkyl substituents (e.g., ethyl or isopropyl) or no substituent at this position. The des-cyclopropyl comparator 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline (CAS 1703808-94-9, MW 195.61) lacks this motif entirely. A comprehensive review by Talele (2025) establishes that installing cyclopropane fragments into scaffolds to improve metabolic stability is a well-established strategy in drug design, with the fragment enhancing three-dimensionality (Fsp³ contribution) and enabling vector-specific interactions with target proteins [1]. In a direct case study, substituting an isopropyl group with cyclopropyl in HEPT analogs improved metabolic stability and oral pharmacokinetic profiles [2]. The target compound's cyclopropyl-1,2,4-oxadiazole combination thus provides a dual advantage: the oxadiazole serves as a metabolically stable bioisostere [3], while the cyclopropyl group further reduces oxidative metabolism susceptibility compared to unsubstituted or alkyl-substituted variants.

Metabolic stability Cyclopropyl effect Drug design

1,2,4-Oxadiazole Regioisomer Exhibits ~10-Fold Higher Lipophilicity than 1,3,4-Oxadiazole Matched Pairs, Driving Distinct ADME Profiles

The target compound contains a 1,2,4-oxadiazole ring, which is one of four possible oxadiazole regioisomers. Boström et al. (2012) conducted a systematic matched-pair analysis across the AstraZeneca compound collection and reported that, in virtually all cases, the 1,2,4-oxadiazole isomer shows approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, consistently favoring the 1,3,4-oxadiazole isomers. These differences are rationalized by intrinsically different charge distributions and dipole moments between the regioisomers [1]. For procurement decisions, this means that the target 1,2,4-oxadiazole compound will systematically differ from any 1,3,4-oxadiazole congener in its ADME profile, target engagement, and off-target liability patterns—differences that are intrinsic to the heterocyclic core and cannot be mitigated by peripheral substitution.

Lipophilicity Oxadiazole regioisomerism ADME Matched pair analysis

Positional Isomerism (2-Chloro-4-oxadiazole vs. 5-Chloro-2-oxadiazole) Creates Divergent Molecular Vectors for Fragment-Based and Structure-Based Design

The target compound 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (chlorine at aniline C2, oxadiazole at aniline C4) is a positional isomer of 5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-95-2; chlorine at aniline C5, oxadiazole at aniline C2). Despite sharing identical molecular formula (C₁₁H₁₀ClN₃O, MW 235.67), these two isomers project the aniline NH₂ group and chlorine atom along divergent vectors relative to the oxadiazole-cyclopropyl pharmacophore. The target compound places the NH₂ para to the oxadiazole (linear vector), whereas the 5-chloro-2-oxadiazole isomer places the NH₂ ortho to the oxadiazole (angled vector). In fragment-based drug design, this vector divergence determines which binding pockets can be accessed upon elaboration of the aniline nitrogen; the para-relationship in the target compound enables linear extension along the molecular axis, while the ortho-relationship in the comparator favors bent geometries . Computed physicochemical properties also diverge: the target compound has a topological polar surface area (TPSA) of approximately 64.9 Ų (consistent with the des-chloro analog's PubChem value [1]), while the positional isomer is predicted to have a slightly altered TPSA due to different intramolecular hydrogen-bonding geometry between NH₂ and the oxadiazole ring.

Positional isomerism Fragment-based drug design Vector diversity Structure-activity relationship

1,2,4-Oxadiazole Core Functions as a Hydrolytically Stable Bioisostere of Ester and Amide Bonds, with Distinct Profile from 1,3,4-Oxadiazole Alternatives

The 1,2,4-oxadiazole ring in the target compound is a well-validated bioisostere for ester, carboxamide, and hydroxamic ester functional groups, offering superior hydrolytic and metabolic stability while maintaining hydrogen-bonding capability [1]. Unlike esters and amides, 1,2,4-oxadiazoles are resistant to esterase- and amidase-mediated hydrolysis, providing a longer half-life in biological media. A study of 1,2,4-oxadiazole-based bioisosteres of benzamides demonstrated that the oxadiazole replacement retains target binding while improving metabolic properties and reducing toxicity to zebrafish embryos [2]. The target compound combines this bioisosteric advantage with the chlorine and cyclopropyl features described above, creating a scaffold where the oxadiazole serves as both a linker and a pharmacophoric element. This is distinct from building blocks that use the oxadiazole merely as a connecting group, as the regioisomeric form (1,2,4- vs. 1,3,4-) determines the angular relationship between substituents and the dipole moment of the heterocycle [3].

Bioisosterism Hydrolytic stability Oxadiazole Ester replacement

Optimal Procurement and Application Scenarios for 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1339515-32-0)


Parallel Library Synthesis via Suzuki-Miyaura Diversification at the C2 Chlorine Position

The aryl chloride at the aniline 2-position enables direct parallel library synthesis using Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The RuPhos Pd G4 catalyst system has been specifically validated for 1,2,4-oxadiazole substrates, achieving high yields with broad functional group tolerance [1]. This scenario is most effective when the medicinal chemistry objective requires systematic exploration of biaryl SAR at the position ortho to the aniline NH₂, a vector that is inaccessible with the des-chloro analog (CAS 1036585-88-2) without additional synthetic steps. Procurement recommendation: source this compound in 1–5 g quantities for library production, with ≥95% purity as verified by NMR and HPLC (standard vendor specification from Enamine, Leyan, and Biosynth/CymitQuimica) .

Fragment-to-Lead Optimization Requiring Cyclopropyl-Mediated Metabolic Stability and 1,2,4-Oxadiazole Lipophilicity

For fragment-based drug discovery programs where the initial hit contains an ester or amide linkage, this compound serves as a direct 1,2,4-oxadiazole bioisostere replacement with the added benefit of a cyclopropyl group that enhances metabolic stability and Fsp³ character [2]. The approximately one order of magnitude higher lipophilicity of the 1,2,4-oxadiazole core relative to 1,3,4-oxadiazole alternatives [3] makes this building block particularly suitable for targets where moderate-to-high logP is desired (e.g., CNS targets, intracellular protein-protein interactions). The aniline NH₂ provides a primary vector for amide coupling or reductive amination to elaborate the fragment into lead-like chemical space.

Kinase Inhibitor Scaffold Construction Using the 2-Chloro-4-oxadiazole-aniline Template

The 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline scaffold maps onto the classical type II kinase inhibitor pharmacophore, where the aniline NH₂ can be elaborated into a hinge-binding motif (e.g., pyrimidine, quinazoline) while the chlorine atom provides a vector for hydrophobic pocket occupancy or further derivatization. The cyclopropyl group introduces conformational constraint at the solvent-exposed region, potentially improving selectivity. While direct kinase profiling data for this specific compound are not publicly available, the scaffold's compatibility with established kinase inhibitor architectures has been noted in the oxadiazole medicinal chemistry literature [3]. The building block approach enables rapid exploration of this chemotype with the chlorine handle serving as a diversification point.

Agrochemical Lead Discovery Leveraging the Cyclopropyl-1,2,4-Oxadiazole Motif

1,2,4-Oxadiazole derivatives bearing cyclopropyl substituents have demonstrated utility in agrochemical discovery, particularly as fungicides and nematicides. Patent literature describes oxadiazole-based compounds with cyclopropyl motifs as microbiocidal agents [4]. The target compound's combination of a cyclopropyl-1,2,4-oxadiazole core with a chlorinated aniline provides a scaffold that can be rapidly diversified through the aniline NH₂ (amide/sulfonamide formation) and the aryl chloride (cross-coupling) to explore structure-activity relationships against agricultural pathogens. The distinct physicochemical profile of the 1,2,4-oxadiazole isomer (higher logP vs. 1,3,4-isomer) may be advantageous for foliar uptake and cuticular penetration in crop protection applications.

Quote Request

Request a Quote for 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.